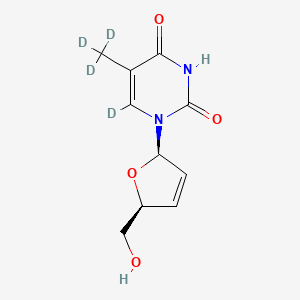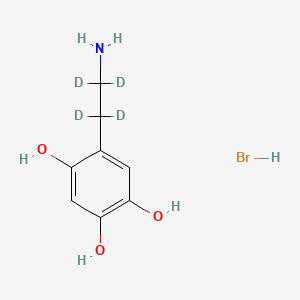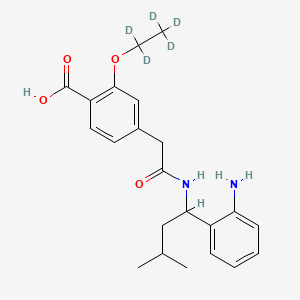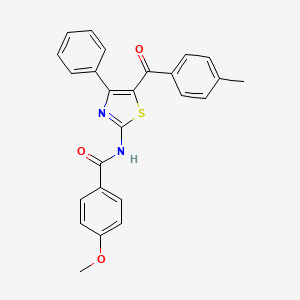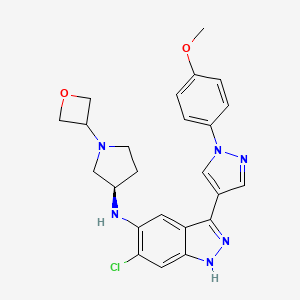
(E/Z)-Triprolidine-d8 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E/Z)-Triprolidine-d8 (hydrochloride) is a deuterated form of triprolidine, an antihistamine used to treat allergic reactions. The deuterium labeling is used in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Triprolidine-d8 (hydrochloride) involves the deuteration of triprolidine. The process typically starts with the preparation of triprolidine, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis steps. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (E/Z)-Triprolidine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(E/Z)-Triprolidine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amine.
Aplicaciones Científicas De Investigación
(E/Z)-Triprolidine-d8 (hydrochloride) is used extensively in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the metabolic pathways of triprolidine without altering its pharmacological properties.
Drug Development: It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: Used to study the interaction of triprolidine with various biological targets, including histamine receptors.
Industrial Applications: Employed in the development of new antihistamine formulations and in quality control processes.
Mecanismo De Acción
(E/Z)-Triprolidine-d8 (hydrochloride) exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. The molecular targets include the H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The pathway involves the inhibition of histamine-induced signaling, leading to reduced symptoms of allergy such as itching, swelling, and redness.
Comparación Con Compuestos Similares
Similar Compounds
Triprolidine: The non-deuterated form of (E/Z)-Triprolidine-d8 (hydrochloride).
Chlorpheniramine: Another antihistamine with similar pharmacological properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Uniqueness
The uniqueness of (E/Z)-Triprolidine-d8 (hydrochloride) lies in its deuterium labeling, which provides a valuable tool for pharmacokinetic studies without altering the compound’s pharmacological effects. This makes it particularly useful in research settings where precise tracking of the compound’s metabolic fate is required.
Propiedades
Fórmula molecular |
C19H23ClN2 |
|---|---|
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
2-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;/i4D2,5D2,13D2,14D2; |
Clave InChI |
WYUYEJNGHIOFOC-LOWKCGMFSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


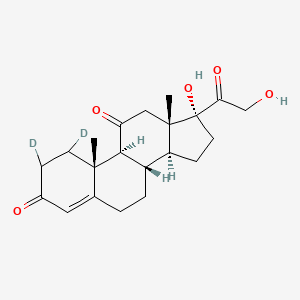
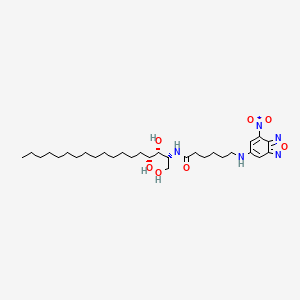
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
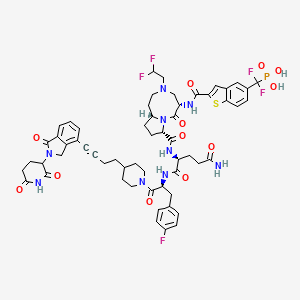
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

